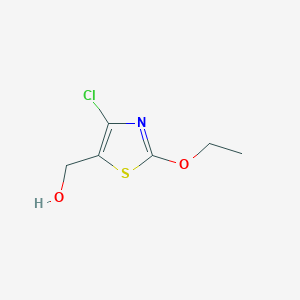
4-Chloro-2-ethoxy-5-thiazolemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethoxy-5-thiazolemethanol is a chemical compound with the molecular formula C6H8ClNO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-5-thiazolemethanol typically involves the reaction of 4-chloro-2-ethoxythiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thiazole intermediate, which is then converted to the final product by the addition of formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Common industrial methods may also involve the use of catalysts to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-ethoxy-5-thiazolemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-ethoxy-5-thiazolemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer activities.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethoxy-5-thiazolemethanol involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-ethoxythiazole: A precursor in the synthesis of 4-Chloro-2-ethoxy-5-thiazolemethanol.
2-Ethoxy-5-chlorothiazole: Another thiazole derivative with similar chemical properties.
4-Chloro-5-ethoxythiazole: A closely related compound with slight structural differences.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of chlorine and ethoxy groups makes it a versatile intermediate in the synthesis of various biologically active compounds.
Propiedades
Fórmula molecular |
C6H8ClNO2S |
|---|---|
Peso molecular |
193.65 g/mol |
Nombre IUPAC |
(4-chloro-2-ethoxy-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C6H8ClNO2S/c1-2-10-6-8-5(7)4(3-9)11-6/h9H,2-3H2,1H3 |
Clave InChI |
CTZCQPIIEUUGFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=C(S1)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


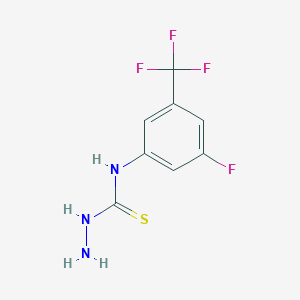

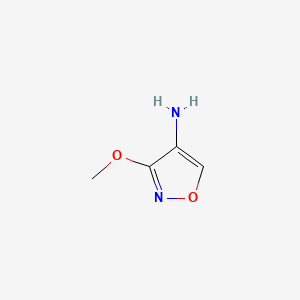
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
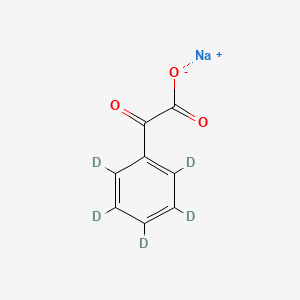


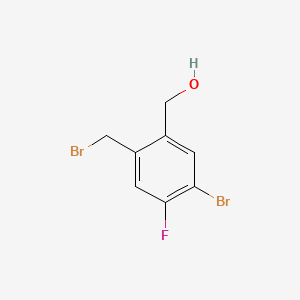
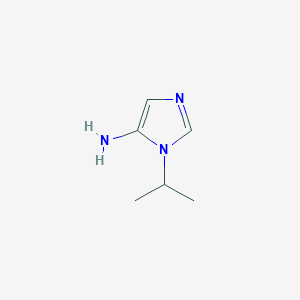
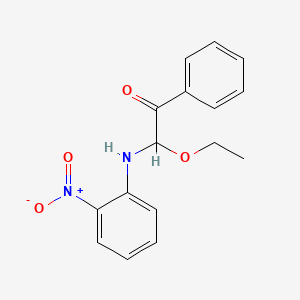
![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
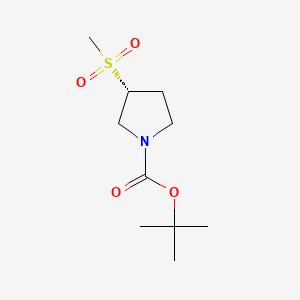
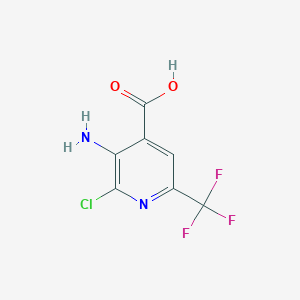
![2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)
